What are the physical and chemical properties of tetrabutyltin?
What are the physical and chemical properties of tetrabutyltin?
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabutyltin
Introduction
Tetrabutyltin, also known as tetra-n-butyltin or (SnBu1][2] It serves as a crucial precursor for the synthesis of other organotin compounds, such as tributyltin (TBT) and dibutyltin (B87310) (DBT), which have been utilized as PVC stabilizers, biocides, fungicides, and marine anti-biofouling agents.[1][2] This document provides a comprehensive overview of the physical and chemical properties of tetrabutyltin, detailed experimental protocols, and visual representations of its synthesis and reactivity.
Physical Properties
Tetrabutyltin is a colorless to slightly yellow, oily liquid with a distinct, characteristic odor.[1] It is a lipophilic and hydrophobic compound, making it insoluble in water but soluble or miscible with most organic solvents like diethyl ether, benzene, and THF.[1][3][4]
Table 1: Quantitative Physical Properties of Tetrabutyltin
| Property | Value | Conditions |
| Molecular Weight | 347.17 g/mol | |
| Density | 1.054 g/cm³ | at 20 °C[1][4] |
| 1.057 g/mL | at 25 °C[5] | |
| Melting Point | -97 °C | [1][2][5] |
| Boiling Point | 145 °C | at 10 mm Hg[1] |
| 245 °C | at standard pressure[2][4] | |
| 127-145 °C | at 10 mmHg[5] | |
| Flash Point | 107 °C (224.6 °F) | Closed cup[4][6] |
| 111 - 115 °C | Closed cup[7] | |
| Vapor Pressure | 0.0048 mmHg | at 20 °C[1][4] |
| 0.0014 hPa (0.001 mmHg) | at 25 °C[5] | |
| Water Solubility | Insoluble | [1][2][3] |
| 0.0008 g/100 ml | [4] | |
| 0.1 g/L | at 20 °C[7] | |
| Refractive Index | 1.4727 | at 20 °C/D[1] |
| 1.473 | at 20 °C/D[5] | |
| Heat of Vaporization | 61.3 kJ/mol | [1] |
Chemical Properties and Reactivity
Tetrabutyltin is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[1][5] The tin-carbon bond is susceptible to cleavage by electrophiles.[1] When heated to decomposition, it emits acrid smoke and fumes.[1][5] Decomposition occurs at approximately 265 °C, which is close to its boiling point at standard pressure.[1][4]
Key Chemical Reactions:
-
Redistribution (Kocheshkov Reaction): Tetrabutyltin undergoes a redistribution reaction with tin(IV) chloride (SnCl₄) to form tributyltin chloride (Bu₃SnCl) and dibutyltin dichloride (Bu₂SnCl₂).[2][4] This reaction is fundamental for producing the more commercially significant organotin compounds.
-
Cleavage Reactions: The tin-carbon bonds in tetrabutyltin are readily cleaved by halogens, hydrogen halides, and mineral acids.[1][4]
-
Combustion: It is a combustible liquid.[5] Vapors can form explosive mixtures with air upon intense heating.[7] Hazardous decomposition products in a fire include carbon oxides and tin oxides.[7]
Caption: Key chemical reactions of tetrabutyltin.
Experimental Protocols
Synthesis of Tetrabutyltin
Two common methods for the laboratory and industrial preparation of tetrabutyltin are the Grignard reaction and the Wurtz reaction.[1][4][8][9]
1. Grignard Reaction Protocol
This method involves the reaction of tin(IV) chloride with a Grignard reagent, butylmagnesium chloride.[4][8]
-
Materials: Magnesium chips, butyl ether (or another suitable ether like THF), a small amount of pre-made Grignard reagent (as initiator), n-butyl chloride, and tin(IV) chloride.[8][10]
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add magnesium chips, butyl ether, and a small amount of Grignard reagent to initiate the reaction.[10]
-
Heat the mixture to the reaction starting temperature (e.g., 75 °C).[10]
-
Prepare a mixture of n-butyl chloride and tin(IV) chloride.
-
Add the n-butyl chloride/tin(IV) chloride mixture dropwise to the flask, maintaining a steady reflux and controlling the reaction temperature (e.g., 70-80 °C).[10]
-
After the addition is complete, continue to reflux and stir for approximately 2.5 hours, then allow it to cool.[8][10]
-
The reactant is then hydrolyzed with dilute hydrochloric acid, stirring at a temperature below 40°C for 2 hours.[8]
-
Separate the organic phase. The aqueous phase can be extracted with additional ether to maximize yield.[8]
-
Combine the organic phases and purify the product via vacuum distillation, collecting the fraction at 142-145 °C / 7 mmHg.[8]
-
Caption: Workflow for tetrabutyltin synthesis via Grignard reaction.
2. Wurtz Reaction Protocol
This method involves the reaction of tin(IV) chloride, n-butyl chloride, and sodium metal.[4][9]
-
Materials: Tin(IV) chloride (or dibutyltin dichloride), n-butyl chloride, sodium metal.
-
Procedure:
-
A mixture of butyl chloride and stannic chloride is added to a boiling sodium solution.[9]
-
To minimize the reduction of stannic chloride to tin metal, a cyclic process can be employed where dibutyltin dichloride is used as the starting material instead.[9]
-
The resulting tetrabutyltin is then reacted with stannic chloride to regenerate dibutyltin dichloride, which is recycled.[9]
-
Analytical Determination Protocol (GC-MS)
Gas chromatography (GC) is a common technique for the analysis of tetrabutyltin, often in environmental samples. Due to the low volatility of some organotin compounds, a derivatization step is typically required.[11][12]
-
Objective: To determine the concentration of tetrabutyltin and other butyltins (MBT, DBT, TBT) in a sediment sample.
-
Procedure:
-
Extraction: Extract the organotin compounds from the sediment sample (e.g., 30g). A common method uses an organic solvent mixture like diethyl ether:hexane (80:20) spiked with tropolone (B20159) (0.2%), which acts as a complexing agent, especially for the more polar butyltins.[13] The extraction is often aided by sonication or mechanical shaking.[13][14]
-
Derivatization (Ethylation): The ionic organotin species (MBT, DBT, TBT) must be converted to more volatile forms for GC analysis. This is achieved by derivatization with an alkylating agent, commonly sodium tetraethylborate (NaBEt₄).[13][15][16] This step ethylates the tin compounds. Tetrabutyltin itself does not require derivatization but is carried through the process.
-
Cleanup: The extract is "cleaned up" to remove interfering substances. This often involves passing the extract through a silica (B1680970) gel or Florisil solid-phase extraction (SPE) column.[13][14]
-
Concentration: The cleaned extract is concentrated to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.[13][14]
-
GC-MS Analysis: The final extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., Agilent VF-XMS) and detected by the MS, which provides identification and quantification. Isotope dilution methods using labeled standards (e.g., tetrabutyl-d36-tin) can be employed for high accuracy.[15][17]
-
Caption: General workflow for analyzing butyltins in sediment.
References
- 1. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabutyltin - Wikipedia [en.wikipedia.org]
- 3. CAS 1461-25-2: Tetrabutyltin | CymitQuimica [cymitquimica.com]
- 4. Tetrabutyltin - Sciencemadness Wiki [sciencemadness.org]
- 5. TETRABUTYLTIN | 1461-25-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. TETRABUTYLTIN - Safety Data Sheet [chemicalbook.com]
- 8. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 9. scite.ai [scite.ai]
- 10. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 11. ysi.com [ysi.com]
- 12. pjoes.com [pjoes.com]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. chromtech.net.au [chromtech.net.au]
- 15. agilent.com [agilent.com]
- 16. dvsb.ivl.se [dvsb.ivl.se]
- 17. researchgate.net [researchgate.net]
